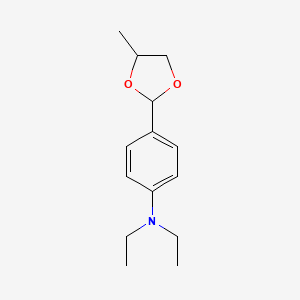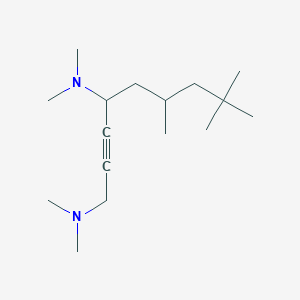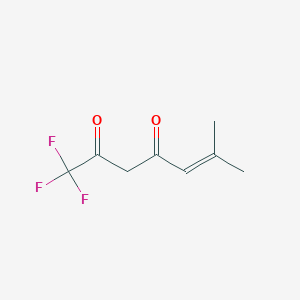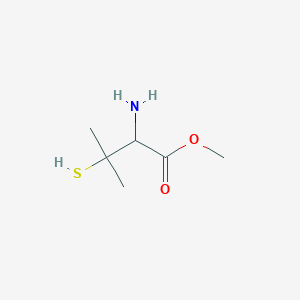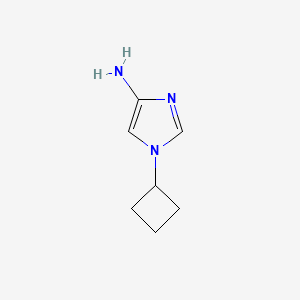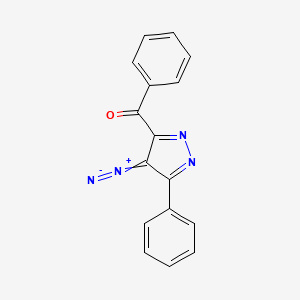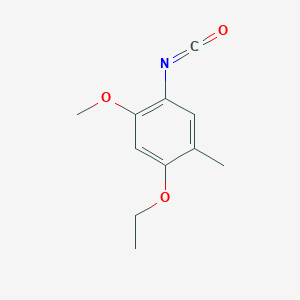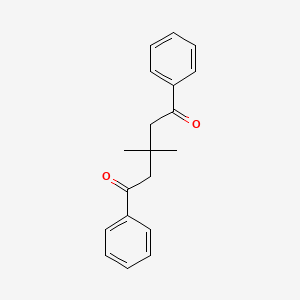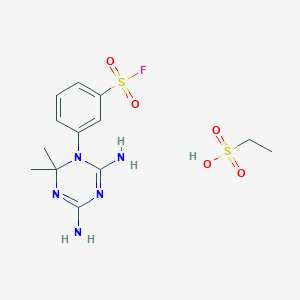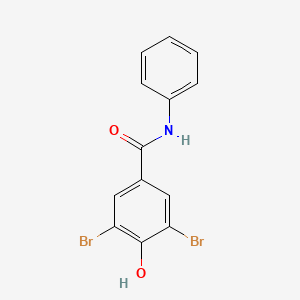![molecular formula C16H20N2O B13994004 2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- CAS No. 6301-74-2](/img/structure/B13994004.png)
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.343 g/mol . It is characterized by the presence of two pyridine rings and an ethanol group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method is the alkylation of 2-pyridineethanol with a,b-dimethyl-a-[1-(2-pyridinyl)ethyl] halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of pyridinecarboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interact with cellular receptors, triggering signaling pathways that lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridineethanol: A simpler analog with one pyridine ring and an ethanol group.
2-(2-Hydroxyethyl)pyridine: Another analog with a hydroxyethyl group attached to the pyridine ring.
2-(β-Hydroxyethyl)-pyridine: Similar to 2-(2-Hydroxyethyl)pyridine but with a different positional isomerism.
Uniqueness
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- is unique due to the presence of two pyridine rings and the specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
6301-74-2 |
|---|---|
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
3-methyl-2,4-dipyridin-2-ylpentan-3-ol |
InChI |
InChI=1S/C16H20N2O/c1-12(14-8-4-6-10-17-14)16(3,19)13(2)15-9-5-7-11-18-15/h4-13,19H,1-3H3 |
Clave InChI |
XIUJWVKBUHPFJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=N1)C(C)(C(C)C2=CC=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol](/img/structure/B13993924.png)

![Tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate](/img/structure/B13993935.png)
